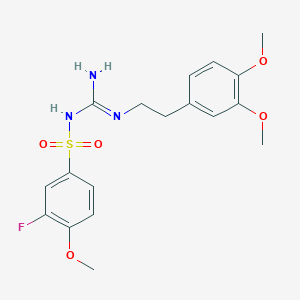![molecular formula C23H21N3O3S2 B2507459 2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 1291863-36-9](/img/structure/B2507459.png)
2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide” is a complex organic molecule. It contains a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide moiety with a 2-methoxyphenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a thieno[3,2-d]pyrimidin-2-yl ring, which is a type of heterocyclic compound containing sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The specific physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not available in the current literature .Applications De Recherche Scientifique
Chemical Structure and Reactivity
Research on compounds with structures similar to the mentioned chemical has focused on their chemical properties and reactions. For instance, the study of organophosphorus compounds revealed that certain 3-oxo esters and amides can react to form derivatives with distinct chemical structures and potential applications (Pedersen & Lawesson, 1974).
Antitumor Properties
Compounds structurally related to the mentioned chemical have been studied for their antitumor properties. A particular study synthesized and evaluated the antitumor activity of various thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma and cervical carcinoma (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
The crystal structure of compounds similar to the one has been determined to understand their molecular conformation and stability. A study on a capsaicinoid compound revealed insights into its crystal structure and molecular arrangement, which could be relevant for similar compounds (Park et al., 1995).
Imaging Applications
Certain pyrimidineacetamides, closely related to the mentioned compound, have been reported as selective ligands for imaging purposes using positron emission tomography (PET). This application is significant for medical imaging and diagnosis (Dollé et al., 2008).
Dual Inhibitor Properties
Research has also been conducted on compounds with similar structures for their potential as dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase. Such compounds could have therapeutic applications in treating diseases like cancer (Gangjee et al., 2008).
Crystallography and Molecular Interactions
Studies have explored the molecular interactions and crystal structures of similar compounds, which is crucial for understanding their physical properties and potential applications in material science and pharmacology (Trilleras et al., 2008).
Synthesis and Antimicrobial Activity
Research on derivatives of pyrimidinone and oxazinone fused with thiophene rings, starting from similar compounds, has shown significant antimicrobial activities, suggesting potential pharmaceutical applications (Hossan et al., 2012).
Propriétés
IUPAC Name |
2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-7-6-9-18(15(14)2)26-22(28)21-17(11-12-30-21)25-23(26)31-13-20(27)24-16-8-4-5-10-19(16)29-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVNWZPXJHEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


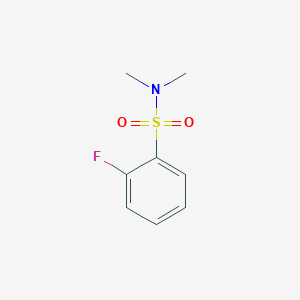

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2507383.png)
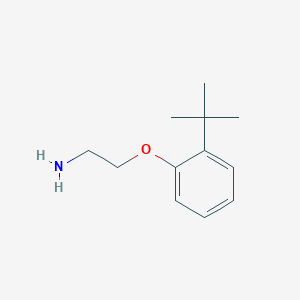
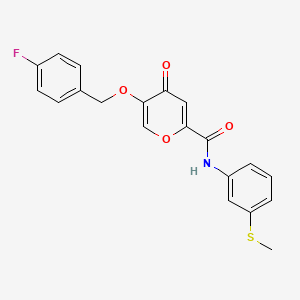
![3-(2-Fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2507386.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/no-structure.png)

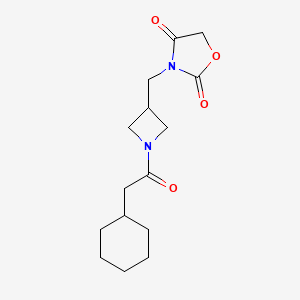
![5-(1-adamantyl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2507394.png)
![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
